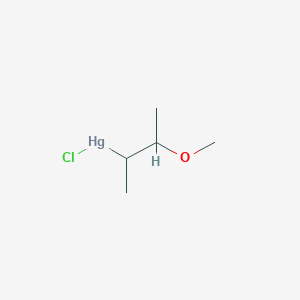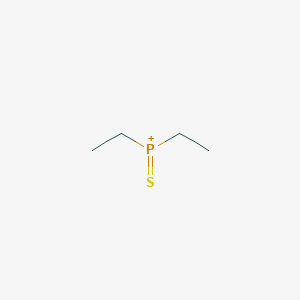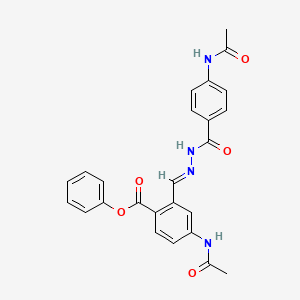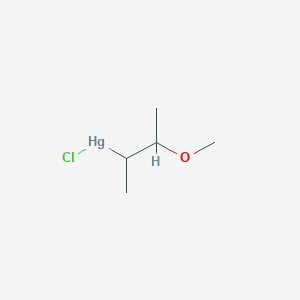
Chloro(3-methoxybutan-2-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(3-methoxybutan-2-yl)mercury is an organomercury compound with the chemical formula C5H11ClHgO. It is a specialty chemical used in various industrial and research applications. The compound is characterized by the presence of a mercury atom bonded to a chloro group and a 3-methoxybutan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-methoxybutan-2-yl)mercury typically involves the reaction of mercury(II) chloride with 3-methoxybutan-2-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C5H12O→C5H11ClHgO+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(3-methoxybutan-2-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Complexation Reactions: The compound can form complexes with other ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted organomercury compounds.
Oxidation Reactions: Products include mercury(II) oxide or other oxidized mercury species.
Reduction Reactions: Products include elemental mercury or reduced organomercury compounds.
Aplicaciones Científicas De Investigación
Chloro(3-methoxybutan-2-yl)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloro(3-methoxybutan-2-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The compound can also interact with DNA and other biomolecules, leading to potential genotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a 3-methoxybutan-2-yl group.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group instead of a 3-methoxybutan-2-yl group.
Uniqueness
Chloro(3-methoxybutan-2-yl)mercury is unique due to the presence of the 3-methoxybutan-2-yl group, which imparts specific chemical and physical properties. This structural feature influences its reactivity, solubility, and interactions with biological molecules, making it distinct from other organomercury compounds.
Propiedades
Número CAS |
62594-72-3 |
|---|---|
Fórmula molecular |
C5H11ClHgO |
Peso molecular |
323.18 g/mol |
Nombre IUPAC |
chloro(3-methoxybutan-2-yl)mercury |
InChI |
InChI=1S/C5H11O.ClH.Hg/c1-4-5(2)6-3;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |
Clave InChI |
GXJOBVXNZJBAEU-UHFFFAOYSA-M |
SMILES canónico |
CC(C(C)[Hg]Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


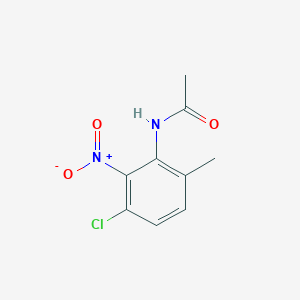
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
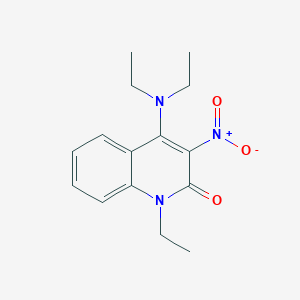
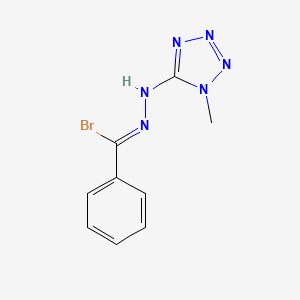
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
![4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B14142591.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
